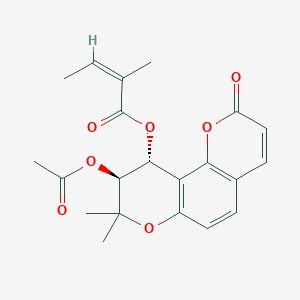

Peucedanocoumarin II

Description

Structure

3D Structure

Properties

IUPAC Name |

[(9S,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUZYPKZQDYMEE-JZWAJAMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Peucedanocoumarin II: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peucedanocoumarin II is a pyranocoumarin compound that has garnered interest within the scientific community for its potential biological activities. As a member of the coumarin family, it is part of a large class of secondary metabolites found throughout the plant kingdom. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction and isolation, aimed at supporting research and development efforts.

Natural Sources

The primary and most well-documented natural source of this compound is the root of Peucedanum praeruptorum Dunn, a plant species belonging to the Apiaceae family.[1] This plant, commonly known as "Qianhu" in traditional Chinese medicine, is a significant reservoir of various bioactive coumarins. Research has also identified this compound in Peucedanum decursivum.

Quantitative Analysis

Quantitative studies have been conducted to determine the concentration of this compound in its primary source. The reported content provides a crucial baseline for extraction and purification strategies.

| Plant Material | Part Used | Compound | Concentration (mg/g of dry weight) | Reference |

| Peucedanum praeruptorum Dunn | Root | This compound | 0.46 | [2] |

It has been noted that the concentration of this compound can be influenced by the physiological state of the plant. For instance, in bolted Peucedanum praeruptorum, the content of this compound was observed to increase by 24.8%.[2]

Experimental Protocols: Isolation of this compound

The isolation of this compound from Peucedanum praeruptorum roots involves a multi-step process encompassing extraction and chromatographic purification. The following protocol is a composite methodology based on established techniques for coumarin separation from this plant species.

Extraction

The initial step involves the extraction of crude coumarins from the dried and powdered roots of Peucedanum praeruptorum.

-

Solvent: Methanol is an effective solvent for the extraction of coumarins from the plant material.[2]

-

Procedure:

-

Dried and powdered roots of Peucedanum praeruptorum are macerated in methanol at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is typically employed.

-

The mixture is agitated for a specified period, for example, 24 hours, to ensure thorough extraction.

-

The extract is then filtered to remove solid plant debris.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

-

Chromatographic Purification

The crude extract, containing a mixture of various compounds, requires further purification to isolate this compound. High-performance liquid chromatography (HPLC) and high-speed counter-current chromatography (HSCCC) are powerful techniques for this purpose.

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus minimizing irreversible adsorption of the sample.

-

Two-Phase Solvent System: A common solvent system for the separation of coumarins from Peucedanum praeruptorum is a mixture of light petroleum-ethyl acetate-methanol-water.[3] A typical ratio is 5:5:5:5 (v/v/v/v).[3]

-

Procedure:

-

The crude methanol extract is dissolved in a small volume of the lower phase of the equilibrated two-phase solvent system.

-

The HSCCC instrument is filled with the stationary phase (the upper phase of the solvent system).[3]

-

The sample solution is injected into the column.

-

The mobile phase (the lower phase of the solvent system) is pumped through the column at a specific flow rate, initiating the separation process.[3]

-

Fractions are collected at regular intervals and monitored by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

-

Fractions enriched with this compound from HSCCC can be further purified using preparative HPLC.

-

Stationary Phase: A C18 reversed-phase column is suitable for the separation of coumarins.

-

Mobile Phase: A gradient elution with a mixture of methanol and water is typically used.[4]

-

Procedure:

-

The enriched fraction is dissolved in the initial mobile phase solvent.

-

The solution is injected onto the preparative C18 column.

-

A gradient program is run, starting with a higher proportion of water and gradually increasing the proportion of methanol to elute compounds of increasing polarity.

-

The elution is monitored using a UV detector, and fractions corresponding to the peak of this compound are collected.

-

The purity of the isolated compound is confirmed by analytical HPLC and its structure elucidated by spectroscopic methods such as NMR and mass spectrometry.

-

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Peucedanum praeruptorum.

References

- 1. [Isolation and structure elucidation of qianhucoumarin A] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative Transcriptomics Unveil the Crucial Genes Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparative isolation and purification of coumarins from Peucedanum praeruptorum Dunn by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Bioactivity of Peucedanocoumarins: A Technical Guide for Researchers

Disclaimer: Extensive literature searches reveal a significant scarcity of specific data on the biological activity of Peucedanocoumarin II . The majority of research focuses on its closely related isomers, Peucedanocoumarin III (PCIII) and Peucedanocoumarin IV (PCiv). This guide, therefore, presents a comprehensive overview of the well-documented bioactivities of PCIII and PCiv, which may serve as a predictive framework for the potential therapeutic actions of this compound.

Executive Summary

Peucedanocoumarin III and IV are naturally occurring pyranocoumarins that have garnered significant attention for their potent neuroprotective properties. The core mechanism underlying their activity is the inhibition of pathological protein aggregation, a key feature in many neurodegenerative diseases.[1][2][3][4] Specifically, these compounds have been shown to interfere with the formation of α-synuclein fibrils, which are characteristic of Parkinson's disease, and to promote their clearance.[1][5][6][7] This anti-aggregation effect is coupled with cytoprotective actions, shielding neuronal cells from the toxicity induced by these protein aggregates.[1][8] While less explored for these specific isomers, the broader coumarin class is well-known for anti-inflammatory activities, often mediated through the modulation of key signaling pathways like NF-κB and MAPKs.[9][10][11]

Core Biological Activity: Neuroprotection

The primary therapeutic potential of Peucedanocoumarins III and IV lies in their ability to combat the molecular hallmarks of neurodegeneration.

Inhibition of Protein Aggregation

Both PCIII and PCiv have demonstrated a remarkable ability to interfere with the aggregation process of disease-related proteins.

-

α-Synuclein: In vitro studies show that both compounds robustly block the aggregation of recombinant α-synuclein into high-molecular-weight species.[6] PCIII, at a concentration of 50 μM, substantially diminishes α-synuclein aggregation as measured by Thioflavin T fluorescence.[1] Importantly, PCIII has been shown not only to inhibit the formation of new fibrils but also to disaggregate pre-formed α-synuclein fibrils.[1][2][3]

-

Amyloid-Mimic β23: These compounds are also effective against a general β-sheet aggregate mimic known as β23.[6][8] They facilitate the proteasomal clearance of β23 aggregates, with PCiv showing slightly greater potency than PCIII in reducing steady-state β23 levels in SH-SY5Y cells.[6][8]

-

Huntingtin: The anti-aggregation effects of PCIII extend to huntingtin protein aggregates, suggesting a broader therapeutic potential for polyglutamine diseases.[1][2]

Cytoprotection and Cellular Mechanisms

By preventing the formation of toxic protein aggregates, PCIII and PCiv exert a significant cytoprotective effect on neuronal cells.

-

Cell Viability: In SH-SY5Y cells expressing the toxic β23 aggregate, both isomers demonstrated dose-dependent cytoprotective functions.[8] PCiv, in particular, prevented PFF-induced neurotoxicity in primary cortical neurons, leading to a significant increase in neuron viability compared to untreated cells.[6]

-

Proteasomal Clearance: A key mechanism of action is the enhancement of the cell's natural protein disposal system. Both PCIII and PCiv have been shown to accelerate the disaggregation and subsequent proteasomal clearance of protein aggregates.[1][8]

Quantitative Data Summary

The following table collates the key quantitative metrics reported for the biological activities of Peucedanocoumarin III and IV.

| Compound | Activity | Assay Type | Cell Line / Model | Result Type | Value | Reference(s) |

| Peucedanocoumarin IV | Cytoprotection | β23-induced toxicity | SH-SY5Y Cells | EC₅₀ | 0.204 µM | [8] |

| Peucedanocoumarin III | Cytoprotection | β23-induced toxicity | SH-SY5Y Cells | EC₅₀ | 0.318 µM | [8] |

| Peucedanocoumarin III | α-Synuclein Aggregation | Thioflavin T Assay | In Vitro | Inhibition | Substantial at 50 µM | [1] |

| Peucedanocoumarin III | Cell Viability | 6-OHDA-induced toxicity | SH-SY5Y Cells | % Viability Increase | ~20% (from 40% to 60%) | [1] |

| Peucedanocoumarin IV | Pharmacokinetics | Oral Administration | Rats | Bioavailability | ~10% | [4][5] |

| Peucedanocoumarin IV | Pharmacokinetics | Oral Administration | Rats | Half-life (t₁/₂) | ~97 minutes | [4][5] |

| Peucedanocoumarin IV | Tissue Distribution | Intravenous Admin. | Rats | Brain-to-Plasma Ratio | 6.4 | [4][5] |

Experimental Protocols

Cell Viability (Trypan Blue Exclusion Assay)

This protocol is used to assess the cytoprotective effects of the compounds against aggregate-induced toxicity.

-

Cell Plating: Plate SH-SY5Y cells in 12-well plates at a density of 0.2 × 10⁶ cells per well.[8]

-

Induction & Treatment: Induce expression of the toxic protein aggregate (e.g., Tet-Off β23 expression). Simultaneously treat cells with various concentrations of the test compound (e.g., 1 µM PCiv) or vehicle control for 24 hours.[12]

-

Cell Harvesting: Harvest the cells via trypsinization to yield a single-cell suspension. Wash the cells twice with phosphate-buffered saline (PBS).[8]

-

Staining: Resuspend the cell pellet in serum-free DMEM. Mix an aliquot of the cell suspension with an equal volume of 0.4% (w/v) trypan blue solution. Incubate for 2 minutes at room temperature.[8]

-

Quantification: Count the number of viable (clear) and non-viable (blue) cells using an automated cell counter (e.g., Countess II Automated Cell Counter).[8] Cell viability is expressed as the percentage of live cells relative to the total cell count.

In Vitro α-Synuclein Aggregation (Western Blot Analysis)

This method visualizes the effect of the compounds on the formation of α-synuclein oligomers and fibrils.

-

Reaction Setup: Incubate recombinant α-synuclein protein in PBS at 37°C in the presence or absence of the test compound (e.g., 100 μM PCiv) for a specified duration (e.g., 3 to 5 days) to allow for aggregation.[8]

-

Sample Preparation: Terminate the reaction at designated time points. Mix the samples with SDS-PAGE loading buffer.

-

Electrophoresis: Separate the proteins by size on a polyacrylamide gel.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for α-synuclein, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The presence of high-molecular-weight bands indicates aggregation, which is expected to be reduced in the compound-treated samples.

Visualized Mechanisms and Pathways

Neuroprotective Anti-Aggregation Workflow

The core mechanism of PCIII and PCiv involves direct interference with the protein aggregation cascade and enhancement of its subsequent clearance.

References

- 1. Cell-Based Screen Using Amyloid Mimic β23 Expression Identifies Peucedanocoumarin III as a Novel Inhibitor of α-Synuclein and Huntingtin Aggregates [old-molcells.inforang.com]

- 2. researchgate.net [researchgate.net]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Evaluation of Synthetic Peucedanocoumarin III in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents [mdpi.com]

- 12. researchgate.net [researchgate.net]

Peucedanocoumarin II: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical structure, properties, and biological activities of Peucedanocoumarin II.

This compound is a pyranocoumarin, a class of organic compounds characterized by a pyran ring fused to a coumarin core. Isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional medicine, this compound has garnered scientific interest for its potential therapeutic applications. This guide synthesizes the current understanding of this compound, presenting its chemical and physical properties, exploring its known biological activities and associated signaling pathways, and detailing relevant experimental methodologies.

Chemical Structure and Properties

This compound possesses a complex chemical architecture, the details of which are crucial for understanding its biological interactions and for guiding synthetic efforts.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | [(9S,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate | --INVALID-LINK-- |

| Molecular Formula | C21H22O7 | [Vendor Data] |

| Molecular Weight | 386.4 g/mol | [Vendor Data] |

| CAS Number | 130464-56-1 | [Vendor Data] |

| Appearance | Crystalline solid | [Vendor Data] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Sparingly soluble in water. | [Vendor Data] |

| Purity | Typically ≥98% | [Vendor Data] |

Biological Activities and Signaling Pathways

This compound, along with other pyranocoumarins isolated from Peucedanum praeruptorum, has demonstrated a range of biological activities. The primary reported effects include anti-inflammatory actions and the induction of disease resistance in plants.

Anti-Inflammatory Effects: Inhibition of NF-κB and MAPK Signaling

Studies on pyranocoumarins from Peucedanum praeruptorum suggest a potent anti-inflammatory role mediated through the inhibition of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4] These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a critical regulator of immune and inflammatory responses.[5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Pyranocoumarins have been shown to inhibit this process.[1][3]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway Inhibition

The MAPK signaling cascade, which includes p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is another crucial pathway in the inflammatory process.[6] Activation of these kinases leads to the expression of various inflammatory mediators. Pyranocoumarins have been observed to suppress the phosphorylation of these key MAPK proteins.[2]

Caption: Inhibition of the MAPK signaling pathway by this compound.

Induction of Plant Disease Resistance

This compound has been reported to induce resistance to blast disease in rice, which is caused by the fungus Magnaporthe oryzae.[7][8] The underlying mechanism is likely related to the activation of plant defense pathways, although the specific molecular targets of this compound in this context are still under investigation.

Experimental Protocols

The following sections detail the methodologies for the isolation of this compound and the assessment of its biological activities.

Isolation and Purification of this compound

Source Material: Dried roots of Peucedanum praeruptorum Dunn.

Protocol: A common method for isolating coumarins from P. praeruptorum involves a combination of solvent extraction followed by chromatographic separation.[9][10]

-

Extraction:

-

The dried and powdered roots of P. praeruptorum are extracted with a suitable organic solvent, such as ethanol or a mixture of petroleum ether and ethyl acetate, at room temperature.

-

The extraction is typically performed multiple times to ensure a high yield.

-

The solvent is then evaporated under reduced pressure to obtain a crude extract.

-

-

Chromatographic Separation:

-

High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly effective for the separation of coumarins.[9]

-

A two-phase solvent system is selected, for example, light petroleum-ethyl acetate-methanol-water.

-

The crude extract is dissolved in a mixture of the upper and lower phases and injected into the HSCCC apparatus.

-

Gradient elution is often employed to effectively separate compounds with different polarities.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound from HSCCC can be further purified using preparative HPLC with a C18 column and a mobile phase gradient of methanol-water or acetonitrile-water.[10]

-

-

Structure Elucidation: The structure of the purified this compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

Assessment of Anti-Inflammatory Activity

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

-

Cell Culture and Treatment:

-

RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

Cells are seeded in appropriate culture plates and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

-

-

Measurement of Pro-inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Production (e.g., TNF-α, IL-6): The levels of pro-inflammatory cytokines in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

-

Western Blot Analysis for Signaling Pathway Components:

-

Cells are lysed, and total protein is extracted.

-

Protein concentrations are determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-p65, IκBα, phospho-p38, phospho-ERK, phospho-JNK) and their total forms, as well as a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Evaluation of Rice Blast Resistance

Plant Material and Pathogen: Rice seedlings (a susceptible cultivar) and a virulent strain of Magnaporthe oryzae.

-

Treatment of Rice Seedlings:

-

Rice seeds are surface-sterilized and germinated.

-

Seedlings are grown under controlled conditions (e.g., 28°C, 12h light/12h dark cycle).

-

At a specific growth stage (e.g., three-leaf stage), the seedlings are treated with a solution of this compound by spraying or root drenching. Control plants are treated with the solvent alone.

-

-

Inoculation with Magnaporthe oryzae:

-

A spore suspension of M. oryzae is prepared from a freshly grown culture.

-

A few days after treatment with this compound, the seedlings are inoculated with the spore suspension by spraying until runoff.

-

The inoculated plants are kept in a high-humidity chamber for 24 hours to facilitate infection and then returned to the growth chamber.

-

-

Disease Assessment:

-

Disease symptoms (lesions) are evaluated at a set time point post-inoculation (e.g., 5-7 days).

-

The severity of the disease is scored based on the type and size of the lesions using a standardized scale.

-

The number of lesions per unit leaf area can also be quantified.

-

Statistical analysis is performed to compare the disease severity between this compound-treated and control plants.

-

Conclusion

This compound is a promising natural product with demonstrated biological activities, particularly in the realms of anti-inflammation and plant defense. Its ability to modulate the NF-κB and MAPK signaling pathways highlights its potential as a lead compound for the development of novel anti-inflammatory agents. Further research is warranted to fully elucidate its mechanisms of action, establish its in vivo efficacy and safety profile, and explore its full therapeutic potential. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this intriguing molecule.

References

- 1. Pyranocoumarins isolated from Peucedanum praeruptorum Dunn suppress lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB and STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structurally Diverse Coumarins from Peucedanum praeruptorum and their Anti-Inflammatory Activities via NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Approaches to Reduce Rice Blast Disease Using Knowledge from Host Resistance and Pathogen Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Preparative isolation and purification of coumarins from Peucedanum praeruptorum Dunn by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chinbullbotany.com [chinbullbotany.com]

- 12. Analysis of a rice blast resistance gene Pita-Fuhui2663 and development of selection marker - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Cytotoxicity of Peucedanocoumarins and Related Compounds on Cancer Cell Lines

Introduction to Peucedanum Coumarins in Oncology

Coumarins, a class of benzopyrone natural products, are widely distributed in the plant kingdom, with the Peucedanum genus being a rich source. These compounds have garnered significant interest in oncology research due to their diverse pharmacological activities, including potent anticancer effects. The cytotoxic mechanisms of coumarins are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways crucial for cancer cell survival and proliferation. While specific data on Peucedanocoumarin II is lacking, studies on related compounds provide valuable insights into the potential anticancer activities of this class of molecules.

Quantitative Cytotoxicity Data

The cytotoxic potential of various coumarin derivatives against a panel of human cancer cell lines is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the available IC50 data for representative coumarins, illustrating their efficacy and selectivity.

| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Coumarin | HeLa | 54.2 | - | - |

| Coumarin-palladium C1 | A549 | Similar to Cisplatin | Cisplatin | Not specified |

| Coumarin-palladium C1 | Panc-1 | Better than Cisplatin | Cisplatin | Not specified |

| Coumarin-palladium C1 | FemX | Equivalent to Cisplatin | Cisplatin | Not specified |

| Coumarin-palladium C2 | A549 | Better than Cisplatin | Cisplatin | Not specified |

| Coumarin-palladium C2 | Panc-1 | Better than Cisplatin | Cisplatin | Not specified |

| Coumarin-palladium C2 | FemX | Equivalent to Cisplatin | Cisplatin | Not specified |

Note: The studies on coumarin-palladium complexes did not provide specific IC50 values but rather a comparison to the standard chemotherapeutic drug cisplatin[1].

Experimental Protocols

The assessment of cytotoxicity and the elucidation of the underlying mechanisms involve a series of standardized in vitro assays.

Cell Culture and Maintenance

Human cancer cell lines (e.g., HeLa, A549, Panc-1, FemX) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., coumarin derivatives) for a specified duration (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

-

Treat cells with the test compound at its IC50 concentration for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M, and sub-G1). An increase in the sub-G1 population is indicative of apoptosis[1].

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Treat cells with the test compound for the desired time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes in the dark at room temperature.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Mechanisms of Action

Coumarins exert their cytotoxic effects through the modulation of several key signaling pathways, primarily leading to cell cycle arrest and apoptosis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism by which coumarins eliminate cancer cells. This process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: Many coumarin derivatives induce apoptosis by disrupting the mitochondrial membrane potential. This leads to the release of cytochrome c into the cytosol, which then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death[2]. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is crucial in this process, with coumarins often upregulating Bax and downregulating Bcl-2 and Bcl-xL[2].

-

Extrinsic Pathway: While less commonly reported for coumarins, this pathway involves the activation of death receptors on the cell surface, leading to the activation of caspase-8 and subsequent downstream events.

Caption: Intrinsic apoptosis pathway induced by coumarins.

Cell Cycle Arrest

Coumarins can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, most commonly at the G0/G1 or G2/M phases.

-

G0/G1 Arrest: Some coumarins cause an accumulation of cells in the G0/G1 phase, preventing them from entering the S phase and replicating their DNA. This is often associated with the downregulation of G0/G1-associated proteins[2].

-

Sub-G1 Accumulation: An increase in the sub-G1 cell population, as detected by flow cytometry, is a hallmark of apoptotic cell death, indicating DNA fragmentation[1].

Caption: General mechanism of coumarin-induced cell cycle arrest.

Other Mechanisms

-

NF-κB Downregulation: Coumarin has been shown to downregulate the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation[2].

-

Reactive Oxygen Species (ROS) Production: Some coumarin derivatives can induce oxidative stress by increasing the production of ROS, which can damage cellular components and trigger apoptosis.

Conclusion and Future Perspectives

While specific data on the cytotoxicity of this compound remains elusive, the broader family of Peucedanum coumarins and related derivatives demonstrates significant potential as anticancer agents. Their ability to induce apoptosis and cell cycle arrest through various signaling pathways highlights their therapeutic promise. Further research is warranted to isolate and characterize the bioactivity of this compound and other related compounds. Future studies should focus on elucidating their precise molecular targets, evaluating their efficacy in in vivo models, and exploring their potential for combination therapies to enhance the treatment of various cancers. The development of novel coumarin-based metal complexes also represents a promising avenue for creating more potent and selective anticancer drugs.

References

Unveiling the Spectroscopic Signature of Peucedanocoumarin II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Peucedanocoumarin II, a naturally occurring angular-type pyranocoumarin. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data, experimental protocols, and insights into its potential biological activities.

Spectroscopic Data of this compound

The structural elucidation of this compound has been primarily accomplished through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Electron Ionization Mass Spectrometry (EIMS).

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | ~ 6.20 | d | ~ 9.5 |

| 4 | ~ 7.60 | d | ~ 9.5 |

| 5 | ~ 7.35 | s | - |

| 8 | ~ 6.80 | s | - |

| 2' | ~ 5.20 | d | ~ 5.0 |

| 3' | ~ 4.80 | d | ~ 5.0 |

| 4' | - | - | - |

| 2''-CH₃ | ~ 1.90 | s | - |

| 3''-CH₃ | ~ 1.85 | s | - |

| 2'''(OAc) | ~ 2.10 | s | - |

| gem-(CH₃)₂ | ~ 1.45, 1.40 | s, s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) |

| 2 | ~ 161.0 |

| 3 | ~ 113.0 |

| 4 | ~ 143.5 |

| 4a | ~ 112.5 |

| 5 | ~ 128.0 |

| 6 | ~ 156.0 |

| 7 | ~ 106.0 |

| 8 | ~ 115.0 |

| 8a | ~ 153.0 |

| 2' | ~ 78.0 |

| 3' | ~ 72.0 |

| 4' | ~ 80.0 |

| 1'' | ~ 167.0 |

| 2'' | ~ 127.5 |

| 3'' | ~ 138.0 |

| 4'' | ~ 20.5 |

| 5'' | ~ 15.8 |

| 1'''(OAc) | ~ 170.0 |

| 2'''(OAc) | ~ 21.0 |

| gem-(CH₃)₂ | ~ 25.0, 23.0 |

Note: These are predicted values based on spectral data of analogous compounds. For experimentally verified data, direct consultation of the primary literature is essential.

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EIMS) is a key technique for determining the molecular weight and fragmentation pattern of this compound.

Table 3: EIMS Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 386 | [M]⁺ |

| 326 | [M - CH₃COOH]⁺ |

| 284 | [M - C₅H₈O₂]⁺ |

| 227 | [Fragment after loss of side chains] |

| 213 | [Further fragmentation] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of spectroscopic data for pyranocoumarins like this compound.

NMR Spectroscopy

-

Instrumentation : NMR spectra are typically recorded on a Bruker Avance spectrometer (or equivalent) operating at frequencies of 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

-

Sample Preparation : Samples are dissolved in a suitable deuterated solvent, most commonly deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

-

Data Acquisition : Standard pulse sequences are used to acquire ¹D NMR (¹H, ¹³C) and ²D NMR (COSY, HSQC, HMBC) spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry

-

Instrumentation : EIMS data is typically acquired using a high-resolution mass spectrometer.

-

Sample Introduction : The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography.

-

Ionization : Electron ionization is achieved at a standard energy of 70 eV.

-

Data Analysis : The resulting mass spectrum is analyzed to determine the molecular ion peak and the fragmentation pattern, which provides structural information.

Signaling Pathway and Biological Activity

Coumarins, as a class of compounds, are known to interact with various cellular signaling pathways. While the specific pathways modulated by this compound require further investigation, related compounds have been shown to influence inflammatory and oxidative stress responses. A potential mechanism of action could involve the Keap1-Nrf2-ARE pathway, a critical regulator of cellular antioxidant responses.

Caption: Proposed mechanism of Keap1-Nrf2-ARE pathway modulation.

This diagram illustrates a potential mechanism where this compound may inhibit the Keap1 protein, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating the expression of antioxidant enzymes and thereby protecting the cell from oxidative stress. This pathway is a significant target in the development of drugs for inflammatory and neurodegenerative diseases.

In Vitro Bioactivity of Peucedanocoumarin II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening of Peucedanocoumarin II (also known as Praeruptorin C) for its biological activities. This document details the experimental methodologies, summarizes key quantitative data, and illustrates the molecular pathways involved in its anticancer and anti-inflammatory effects.

Introduction

This compound is a pyranocoumarin compound isolated from the dried roots of Peucedanum praeruptorum Dunn. Traditionally used in herbal medicine, this class of compounds has garnered significant interest for its diverse pharmacological properties. This guide focuses on the in vitro evaluation of this compound's potential as a therapeutic agent, specifically examining its cytotoxic effects on cancer cells and its inhibitory action on inflammatory pathways.

Anticancer Bioactivity

This compound has demonstrated significant antiproliferative and antimetastatic effects in non-small cell lung cancer (NSCLC) cell lines.[1][2][3]

Quantitative Data: Cytotoxicity

The half-maximal inhibitory concentration (IC50) values of this compound were determined against two human NSCLC cell lines, A549 and H1299. To avoid significant cytotoxicity to normal cells, concentrations below 30 µM were utilized in further mechanistic studies.[1]

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | 33.5 ± 7.5 |

| H1299 | Non-Small Cell Lung Cancer | 30.7 ± 8.4 |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., A549, H1299) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0 to 50 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Signaling Pathway: Inhibition of ERK/CTSD

This compound exerts its anticancer effects by inactivating the ERK/CTSD (Extracellular signal-regulated kinase/Cathepsin D) signaling pathway.[1][2][3] This leads to the suppression of cell proliferation, migration, and invasion.[1][2]

Anti-inflammatory Bioactivity

Quantitative Data: Inhibition of Nitric Oxide (NO) Production

The following table presents the IC50 values for related pyranocoumarins against IL-1β-induced NO production in rat hepatocytes.

| Compound | IC50 (µM) for NO Inhibition |

| Praeruptorin A | 108.2 ± 11.2 |

| Praeruptorin B | 22.7 ± 2.6 |

Experimental Protocols

Principle: This assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Procedure:

-

Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Principle: This technique is used to detect and quantify specific proteins in a complex mixture, such as cell lysates. It is instrumental in determining the activation state of signaling pathways.

Procedure:

-

Protein Extraction: Lyse treated and untreated cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for NF-κB pathway proteins (e.g., phospho-p65, p65, IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway: Inhibition of NF-κB

Based on the activity of related pyranocoumarins, this compound is proposed to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This inhibition prevents the production of pro-inflammatory mediators such as NO, TNF-α, and IL-6.

Conclusion

The in vitro data presented in this guide highlight the potential of this compound as a dual-action therapeutic agent with both anticancer and anti-inflammatory properties. Its ability to target specific signaling pathways, such as the ERK/CTSD cascade in cancer and the NF-κB pathway in inflammation, provides a strong basis for further preclinical and clinical investigation. The detailed experimental protocols provided herein offer a framework for researchers to further explore the bioactivities of this promising natural compound.

References

- 1. Antiproliferative and Antimetastatic Effects of Praeruptorin C on Human Non–Small Cell Lung Cancer through Inactivating ERK/CTSD Signalling Pathways [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Antiproliferative and Antimetastatic Effects of Praeruptorin C on Human Non-Small Cell Lung Cancer Through Inactivating ERK/CTSD Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Peucedanocoumarin II Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peucedanocoumarin II is a pyranocoumarin found in various plants of the Apiaceae family, notably in the roots of Angelica decursiva and Peucedanum praeruptorum. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties. These biological effects are primarily attributed to its modulation of key signaling pathways involved in cellular stress and inflammation.

This document provides a comprehensive overview of the extraction and purification protocols for this compound, designed to guide researchers in obtaining this compound for further investigation. The protocols are based on established methodologies reported in peer-reviewed scientific literature. Additionally, this guide summarizes the quantitative data associated with these processes and illustrates the key signaling pathways influenced by this compound.

Data Presentation

Table 1: Summary of a Typical Extraction and Purification Yield for a Structurally Related Compound, Peucedanocoumarin III

| Starting Material | Extraction Solvent | Crude Extract Yield | Dichloromethane Fraction | Silica Gel Fraction (E) | Final Pure Compound (Peucedanocoumarin III) | Purity |

| 8.0 kg Angelica decursiva roots | 3 x 10 L Methanol | 674.0 g | 212.0 g | 10.1 g | 1.2 g | 99.9% (by HPLC)[1] |

Table 2: Biological Activity of this compound and Related Coumarins

The following table presents the half-maximal inhibitory concentration (IC₅₀) values, indicating the potency of these compounds in various biological assays.

| Compound | Biological Activity | Assay | IC₅₀ Value |

| Pd-C-II (this compound) | PTP1B Inhibitory Activity | Enzyme Inhibition Assay | 6.17 ± 0.31 µM |

| Pd-C-II (this compound) | α-glucosidase Inhibitory Activity | Enzyme Inhibition Assay | > 100 µM |

| Pd-C-II (this compound) | HRAR Inhibitory Activity | Enzyme Inhibition Assay | 1.03 µM |

| Pd-C-II (this compound) | Advanced Glycation End Products (AGE) Formation Inhibition | In vitro Assay | 5.56 µM |

Experimental Protocols

I. Extraction of this compound from Angelica decursiva Roots

This protocol is adapted from a method used for the successful isolation of a related compound, Peucedanocoumarin III, from the same plant source.

1. Plant Material Preparation:

-

Obtain dried roots of Angelica decursiva.

-

Grind the roots into a coarse powder to increase the surface area for extraction.

2. Methanol Extraction:

-

Place the powdered root material (e.g., 8.0 kg) in a large extraction vessel.

-

Add 100% methanol (e.g., 3 x 10 L) to the vessel, ensuring the powder is fully submerged.

-

Macerate at room temperature for a period of 24-48 hours with occasional stirring.

-

Filter the extract to separate the methanol solution from the plant residue.

-

Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.

-

Combine all the methanol extracts.

3. Solvent Evaporation:

-

Concentrate the combined methanol extracts under reduced pressure using a rotary evaporator to obtain a crude extract (e.g., ~674.0 g).

4. Solvent Partitioning:

-

Suspend the crude extract in distilled water (e.g., 2 L).

-

Perform a liquid-liquid extraction by partitioning with dichloromethane (CH₂Cl₂) (e.g., 2 L). Separate the dichloromethane layer.

-

Subsequently, partition the aqueous layer with n-butanol (e.g., 2 L) to separate compounds of different polarities.

-

The dichloromethane fraction is expected to contain this compound. Concentrate this fraction under reduced pressure (e.g., ~212.0 g).

II. Purification of this compound

1. Silica Gel Column Chromatography:

-

Pack a glass column with silica gel as the stationary phase.

-

Dissolve the concentrated dichloromethane fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., from 1:0 to 0:1 v/v).[1]

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine the fractions containing the compound of interest based on the TLC or HPLC profile.

2. Further Purification by Preparative HPLC (Optional):

-

For higher purity, the enriched fractions from column chromatography can be subjected to preparative HPLC.[2][3]

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water (often with a small percentage of acid like formic or trifluoroacetic acid) and acetonitrile or methanol.

-

Detection: UV detection at a wavelength where coumarins show strong absorbance (e.g., 254 nm or 320 nm).[2]

-

Inject the sample and collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the purified compound.

3. Recrystallization:

-

The purified this compound can be further purified by recrystallization from a suitable solvent, such as methanol, to obtain a crystalline solid.[1]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

References

Application Notes and Protocols for the Synthesis of Peucedanocoumarin II Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of Peucedanocoumarin II derivatives. The detailed protocols and data are intended to facilitate further research and development of these compounds as potential therapeutic agents, particularly for inflammatory conditions.

Introduction

This compound is a naturally occurring coumarin that has garnered interest for its potential pharmacological activities. The modification of its core structure to generate novel derivatives offers a promising avenue for the development of new drugs with enhanced potency and selectivity. This document outlines the synthesis of a series of 7-hydroxycoumarin derivatives, structurally analogous to this compound, and evaluates their anti-inflammatory properties. The primary mechanism of action investigated is the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Data Presentation

The anti-inflammatory activity of a series of synthesized coumarin-based analogs was evaluated by their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The half-maximal effective concentration (EC50) values are summarized in the table below.

| Compound ID | Structure | EC50 (µM)[1] |

| 14b | Coumarin-curcumin analog with a 3,4-dimethoxybenzylidene hydrazinyl moiety | 5.32 |

| Dexamethasone | Reference Compound | N/A |

Experimental Protocols

General Synthesis of 7-Hydroxycoumarin Derivatives

A common method for the synthesis of 7-hydroxycoumarin derivatives involves the Pechmann condensation, followed by further modifications. Below is a general protocol for the synthesis of 8-formyl-7-hydroxycoumarin, a key intermediate for creating a variety of derivatives.[2][3]

Materials:

-

7-Hydroxycoumarin

-

Hexamethylenetetramine

-

Trifluoroacetic acid

-

Hydrochloric acid (30%)

-

Ethanol

Procedure:

-

Formylation (Duff Reaction): To a solution of 7-hydroxycoumarin in trifluoroacetic acid, add hexamethylenetetramine.[4]

-

Reflux the mixture for 1.5 hours.[4]

-

Add aqueous hydrochloric acid to the reaction mixture to facilitate acid hydrolysis.[4]

-

Cool the mixture to 70°C and continue stirring for an additional 45 minutes.[4]

-

The resulting precipitate, 8-formyl-7-hydroxycoumarin, is then filtered, washed, and can be further purified by recrystallization.

This intermediate can then be used to synthesize a variety of Schiff base derivatives or other analogs by reacting the formyl group with different amines or other reagents.[5]

In Vitro Anti-Inflammatory Activity Assay

The anti-inflammatory activity of the synthesized compounds can be assessed by measuring their ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in a cellular model of inflammation.

Cell Line:

-

RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (hPBMCs).[6]

Materials:

-

Synthesized coumarin derivatives

-

Lipopolysaccharide (LPS)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

MTT reagent for cytotoxicity assay

-

ELISA kits for TNF-α, IL-6, and IL-1β

Protocol:

-

Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Seed the cells in 96-well plates at a suitable density.

-

Cytotoxicity Assay: Before evaluating the anti-inflammatory activity, assess the cytotoxicity of the compounds using the MTT assay to determine non-toxic concentrations.[1]

-

Compound Treatment and LPS Stimulation: Pre-treat the cells with various non-toxic concentrations of the synthesized coumarin derivatives for a specific period (e.g., 1-2 hours).

-

Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Cytokine Measurement: After an incubation period (e.g., 24 hours), collect the cell culture supernatants.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.[1]

-

Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control. Determine the EC50 values from the dose-response curves.

Signaling Pathway Diagrams

The anti-inflammatory effects of this compound derivatives are believed to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of inflammatory genes. Certain coumarin derivatives have been shown to inhibit this pathway.[4]

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK Signaling Pathway

The MAPK pathway, including p38 and JNK, is another critical signaling cascade involved in the inflammatory response. Activation of these kinases by inflammatory stimuli leads to the production of pro-inflammatory mediators. Inhibition of p38 MAPK is a key therapeutic strategy for inflammatory diseases.[7][8]

Caption: Inhibition of the MAPK (p38/JNK) signaling pathway by this compound derivatives.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives.

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

References

- 1. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and structure-activity relationship of coumarin derivatives as TNF-alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Peucedanocoumarin II

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Peucedanocoumarin II is a naturally occurring pyranocoumarin found in various medicinal plants, notably in the roots of Peucedanum praeruptorum Dunn. This compound, along with other related coumarins, has garnered significant interest in the scientific community due to its potential pharmacological activities. Accurate and robust analytical methods are crucial for the quantification of this compound in plant extracts, biological matrices, and pharmaceutical formulations to ensure quality control, support pharmacokinetic studies, and facilitate drug development processes. These application notes provide detailed protocols for the quantification of this compound using high-performance liquid chromatography (HPLC) coupled with various detectors.

Analytical Methods Overview

The primary methods for the quantification of this compound are based on reversed-phase high-performance liquid chromatography (RP-HPLC). Detection is typically achieved using a Diode Array Detector (DAD) for UV absorbance measurement or a Mass Spectrometer (MS) for mass-based detection, which offers higher sensitivity and selectivity. Ultra-high-performance liquid chromatography (UHPLC) systems are also employed to achieve faster analysis times and improved resolution.

A general workflow for the analysis of this compound is outlined below:

Figure 1: General Workflow for this compound Analysis.

Experimental Protocols

Protocol 1: HPLC-DAD/ESI-MSn for Quantification in Plant Extracts

This protocol is adapted from a method for the differentiation of coumarins in Peucedanum species and is suitable for the quantification of this compound in herbal extracts.[1][2]

1. Sample Preparation:

-

Extraction: Macerate the dried and powdered plant material (e.g., roots of Peucedanum praeruptorum) with a suitable solvent such as methanol or ethanol. The choice of solvent can be critical; for pyranocoumarins, acetone has also been shown to be effective.[3][4] Perform the extraction using ultrasonication or reflux for a defined period (e.g., 30-60 minutes).

-

Filtration: Filter the extract through a 0.45 µm membrane filter prior to injection into the HPLC system.

2. Chromatographic Conditions:

-

Instrument: A standard HPLC system equipped with a Diode Array Detector and an Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Column: Hedera ODS-2 C18 column (5 µm, 4.6 x 250 mm) or equivalent.[1]

-

Mobile Phase:

-

A: Water

-

B: Methanol

-

-

Gradient Elution: A gradient elution is necessary to separate multiple coumarins. A typical gradient might be: 60-66% B (0-5 min), 66-73% B (5-30 min), 73-78% B (30-50 min), 78-85% B (50-55 min), and 85-100% B (55-60 min).[1] The gradient should be optimized based on the specific coumarin profile of the extract.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.[1]

-

Injection Volume: 10-20 µL.

3. Detection Parameters:

-

DAD Detection: Monitor the absorbance at 322 nm or 325 nm, which are characteristic absorption maxima for pyranocoumarins.[1][2]

-

MS Detection (ESI-MSn):

-

Ionization Mode: Positive ion mode is typically used.

-

MSn Analysis: The fragmentation of the protonated molecule [M+H]+ of this compound can be observed. For this compound (m/z 404.0), a characteristic fragment ion is observed at m/z 327.1, corresponding to the loss of a CH3COOH group.[1]

-

4. Quantification:

-

Prepare a calibration curve using a certified reference standard of this compound at various concentrations.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Figure 2: Workflow for HPLC-DAD/ESI-MSn Analysis.

Protocol 2: UPLC-DAD for Quantification in Biological Matrices (Pharmacokinetic Studies)

This protocol is based on methods used for the pharmacokinetic analysis of related coumarins and can be adapted for this compound.[5]

1. Sample Preparation (Plasma):

-

Protein Precipitation: To 50 µL of plasma, add 150 µL of acetonitrile to precipitate proteins.

-

Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.[5]

-

Supernatant Collection: Collect the supernatant for analysis.

2. UPLC Conditions:

-

Instrument: An ultra-high-performance liquid chromatography (UPLC) system with a Diode Array Detector (DAD).

-

Column: A suitable C18 column for UPLC (e.g., Capcellpak C18, 5 µm, 1.5 x 250 mm).[5]

-

Mobile Phase:

-

A: 0.1% Phosphoric acid in water

-

B: Acetonitrile

-

-

Gradient Elution: A fast gradient is typically used in UPLC. An example could be a linear gradient from 10% to 90% B over a few minutes. The specific gradient should be optimized for this compound.

-

Flow Rate: 0.2 mL/min.[5]

-

Column Temperature: Ambient or controlled (e.g., 40°C).

-

Injection Volume: 5-10 µL.[5]

3. Detection Parameters:

-

DAD Detection: Monitor the absorbance at 321 nm.[5]

4. Quantification:

-

A calibration curve should be prepared by spiking known concentrations of this compound into the same biological matrix (e.g., blank plasma) to account for matrix effects.[6]

-

The linear range for quantification needs to be established (e.g., 20–10,000 ng/mL).[5]

-

Quantify the analyte in the samples using the matrix-matched calibration curve.

Data Presentation

The following tables summarize typical parameters and results obtained from the analytical methods described.

Table 1: Chromatographic and MS Parameters for this compound

| Parameter | HPLC-DAD/ESI-MSn | UPLC-DAD |

| Column | C18 (5 µm, 4.6 x 250 mm)[1] | C18 (e.g., 1.7-5 µm, ~2.1 x 50-100 mm)[5] |

| Mobile Phase | Water and Methanol[1] | 0.1% Phosphoric acid and Acetonitrile[5] |

| Elution Mode | Gradient[1] | Gradient[5] |

| Flow Rate | 1.0 mL/min | 0.2 - 0.5 mL/min[5] |

| UV Detection λ | 322 nm[2] | 321 nm[5] |

| MS Ionization | ESI Positive[1] | N/A |

| MS Transition | m/z 404.0 → 327.1[1] | N/A |

Table 2: Method Validation Parameters for Quantification of Coumarins (Illustrative)

| Parameter | Typical Acceptance Criteria | Example Value |

| Linearity (r²) | > 0.99[6] | 0.9978[5] |

| Lower Limit of Quantification (LLOQ) | Sufficient for intended use[6] | 20 ng/mL[5] |

| Precision (RSD%) | < 15%[6] | < 10.23%[6] |

| Accuracy (RE%) | ± 15%[6] | -5.52% to 8.68%[6] |

| Recovery | Consistent and reproducible | > 80% |

| Stability | Acceptable under defined conditions | Stable for analysis period |

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by this compound are a subject of ongoing research, a related compound, Peucedanocoumarin IV, has been studied for its neuroprotective effects in Parkinson's disease models, where it appears to inhibit the aggregation of α-synuclein.[7] The logical relationship in a pharmacokinetic study, which is essential for understanding the drug's behavior in vivo, is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson’s Disease | MDPI [mdpi.com]

- 6. Comparative pharmacokinetic study of pyranocoumarins and khellactone in normal and acute lung injury rats after oral administration of Peucedanum praeruptorum Dunn extracts using a rapid and sensitive liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Peucedanocoumarin II using a Validated HPLC-UV Method

Introduction

Peucedanocoumarin II is a pyranocoumarin found in various medicinal plants of the Peucedanum genus, which are utilized in traditional medicine. The quantification of this compound is crucial for the quality control and standardization of herbal extracts and derived pharmaceutical products. This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate analysis of this compound.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed for this analysis. The chromatographic separation is achieved on a C18 reversed-phase column.

Table 1: HPLC-UV Method Parameters

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |

| Gradient Elution | 0-25 min, 30-70% Acetonitrile; 25-30 min, 70-30% Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 322 nm |

| Run Time | 35 minutes |

Method Validation Summary

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters demonstrated that the method is linear, precise, accurate, and specific for the quantification of this compound.

Table 2: Summary of Method Validation Parameters

| Validation Parameter | Result |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Specificity | No interference from blank or other components |

Detailed Experimental Protocol

1. Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the primary stock solution with methanol. These solutions are used to construct the calibration curve.

2. Sample Preparation

-

Extraction from Plant Material:

-

Accurately weigh 1 g of powdered plant material (e.g., from Peucedanum species).

-

Add 25 mL of methanol and perform ultrasonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process twice more with fresh methanol.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the residue in a known volume of methanol (e.g., 5 mL).

-

-

Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

3. Chromatographic Analysis

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of each working standard solution to generate a calibration curve.

-

Inject 10 µL of the prepared sample solution.

-

Monitor the chromatogram at 322 nm. The retention time for this compound should be consistent.

4. Quantification

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the reference standard.

-

Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

Workflow and Data Analysis

The following diagram illustrates the overall workflow for the HPLC-UV analysis of this compound.

Caption: Experimental workflow for this compound analysis.

The described HPLC-UV method provides a reliable and accurate approach for the quantitative analysis of this compound in various samples. This application note and protocol can be effectively used by researchers, scientists, and professionals in drug development for quality control and research purposes. The method's validation ensures that the results obtained are accurate and reproducible.

Application Note: LC-MS/MS Analysis of Peucedanocoumarin II in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peucedanocoumarin II is a pyranocoumarin found in various medicinal plants, most notably in the roots of Peucedanum praeruptorum Dunn, a plant widely used in traditional medicine. This compound, along with other related coumarins, has garnered significant interest due to its potential pharmacological activities, including anti-inflammatory, neuroprotective, and antitumor effects. Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, pharmacokinetic studies, and the development of new therapeutics. This application note provides a detailed protocol for the analysis of this compound in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Biological Significance and Signaling Pathway

Coumarins, as a class of compounds, are known to exhibit significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways. One of the primary pathways affected is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharides), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Coumarins, including potentially this compound, have been shown to inhibit this process, thereby reducing the inflammatory response.

Caption: Simplified NF-κB signaling pathway and the inhibitory role of this compound.

Quantitative Data Summary

The concentration of this compound can vary depending on the plant part and its developmental stage. The following table summarizes quantitative data for this compound and related coumarins in Peucedanum praeruptorum root extracts.

| Compound | Concentration in Unbolted P. praeruptorum (mg/g) | Concentration in Bolted P. praeruptorum (mg/g) | Average Recovery (%) |

| This compound | 0.46 | Increased by 24.8% | 101.17[1] |

| Peucedanocoumarin I | 0.49 | Increased by 45.7% | 99.97[1] |

| Praeruptorin A | 6.04 | Decreased by 26.6% | 99.79[1] |

| Praeruptorin B | 3.43 | Decreased by 52.1% | 99.73[1] |

| Praeruptorin E | 2.09 | Decreased by 30.3% | 99.95[1] |

Experimental Protocol

This protocol outlines the steps for the extraction and LC-MS/MS analysis of this compound from plant materials.

Sample Preparation (Extraction)

-

Grinding: Dry the plant material (e.g., roots of Peucedanum praeruptorum) at a controlled temperature (e.g., 50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

-

Extraction:

-

Accurately weigh approximately 0.5 g of the powdered plant material into a centrifuge tube.

-

Add 25 mL of methanol.

-

Perform ultrasonic extraction for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Method

Chromatographic Conditions:

-

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution:

-

0-2 min: 10% B

-

2-10 min: 10-90% B

-

10-12 min: 90% B

-

12-12.1 min: 90-10% B

-

12.1-15 min: 10% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 5 µL

Mass Spectrometric Conditions:

-

Ionization Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Note: The optimal MRM transitions for this compound should be determined by infusing a standard solution of the compound into the mass spectrometer. The precursor ion will be the [M+H]+ adduct. The product ions are generated by fragmentation of the precursor ion in the collision cell.

-